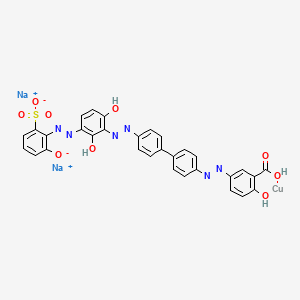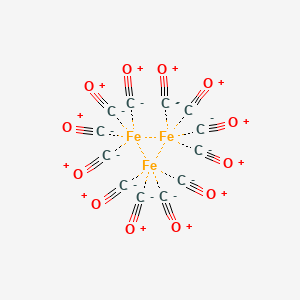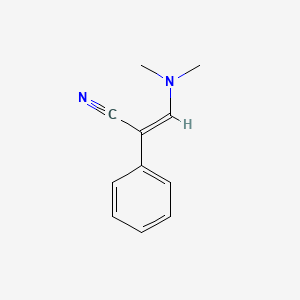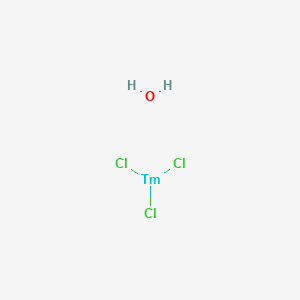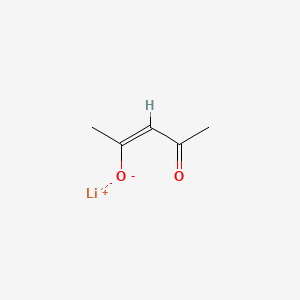![molecular formula C6H6O2 B1144221 CATECHOL, [14C(U)] CAS No. 19481-10-8](/img/no-structure.png)
CATECHOL, [14C(U)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Catechol, also known as pyrocatechol or 1,2-dihydroxybenzene, is an organic compound with the molecular formula C6H4(OH)2 . It is a colorless compound that occurs naturally in trace amounts . The compound is also known as pyrocatechol-UL-14C and has a molecular weight of 110.11 .
Synthesis Analysis
Catechol can be synthesized through various methods. One such method involves the green electrochemical oxidation of catechol in the presence of different thiol nucleophiles . Another method involves the synthesis of catechol-zingerone conjugate through a one-pot synthesis strategy .Molecular Structure Analysis
The molecular structure of catechol consists of a benzene ring with two hydroxyl groups attached to it . The linear formula of catechol is represented as (14C6H4-1,2-[OH]2) . Further structural analysis can be performed using techniques like FTIR, HNMR, and others .Chemical Reactions Analysis
Catechol can undergo various chemical reactions. For instance, it can participate in the hydrothiolation of activated alkynes, which is a powerful way to functionalize thiols bearing catechols . It can also react with different activated alkynes, such as methyl propiolate, propiolic acid, propiolamide, or 2-ethynylpyridine .Physical And Chemical Properties Analysis
Catechol is a solid substance with an assay of ≥98% (HPLC). It has a storage temperature of 2-8°C . It is a colorless crystalline solid with a faint odor . It has a melting point of 221°F and a boiling point of 474°F .Safety And Hazards
Orientations Futures
While the future directions for catechol, [14C(U)], are not explicitly mentioned in the search results, research into catechol and its derivatives continues to be an active area of study. This includes the development of new catechol-based functional polymers and the exploration of the chemical properties of catechols and their molecular modes of toxic action .
Propriétés
Numéro CAS |
19481-10-8 |
|---|---|
Nom du produit |
CATECHOL, [14C(U)] |
Formule moléculaire |
C6H6O2 |
Poids moléculaire |
122.22 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



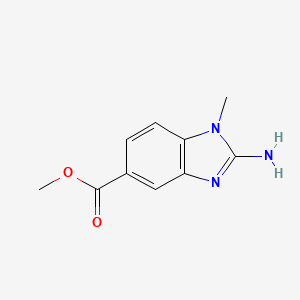
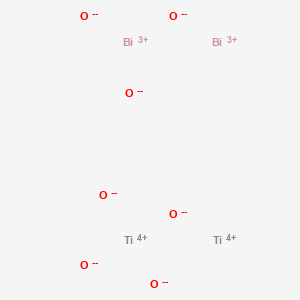

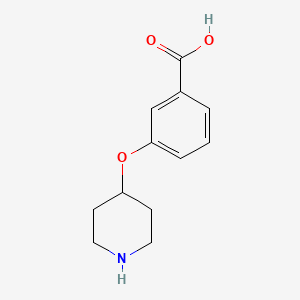
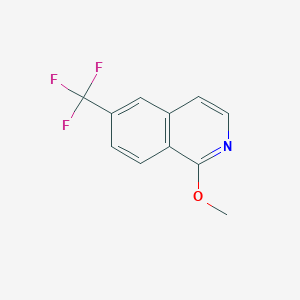
![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)
